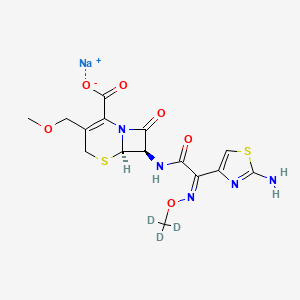
Cefpodoxime-d3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefpodoxime-d3 (sodium) is a deuterium-labeled version of cefpodoxime sodium, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of cefpodoxime. The deuterium labeling allows for more precise tracking and quantification in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cefpodoxime-d3 (sodium) involves the incorporation of deuterium atoms into the cefpodoxime molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methanol in the presence of a base to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of cefpodoxime-d3 (sodium) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-speed homogenization and precipitation techniques to ensure the incorporation of deuterium atoms. The use of deuterated solvents and reagents is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cefpodoxime-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cefpodoxime-d3 (sodium) can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .
Applications De Recherche Scientifique
Cefpodoxime-d3 (sodium) is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cefpodoxime in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of cefpodoxime.
Drug Development: Used as a tracer in drug development to study the pharmacodynamics and pharmacokinetics of new drug candidates.
Clinical Research: Employed in clinical research to understand the effects of cefpodoxime on different patient populations
Mécanisme D'action
Cefpodoxime-d3 (sodium) exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death .
Comparaison Avec Des Composés Similaires
Cefpodoxime-d3 (sodium) can be compared with other cephalosporin antibiotics, such as cefuroxime and cephalexin. While all these compounds belong to the cephalosporin class, they differ in their spectrum of activity, pharmacokinetics, and clinical applications:
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-negative bacteria.
Cephalexin: A first-generation cephalosporin primarily effective against Gram-positive bacteria.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria and better stability against beta-lactamase enzymes .
Cefpodoxime-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies.
Propriétés
Formule moléculaire |
C15H16N5NaO6S2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3; |
Clé InChI |
JNMXSNGAMPXCDR-FMCBUBRJSA-M |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)[O-].[Na+] |
SMILES canonique |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


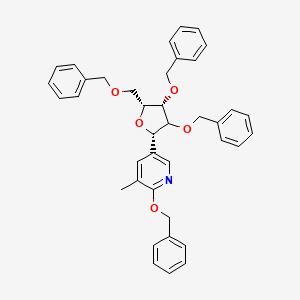
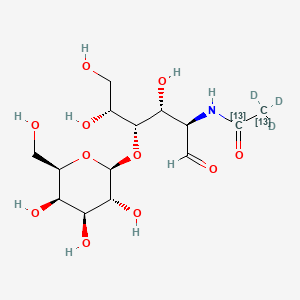
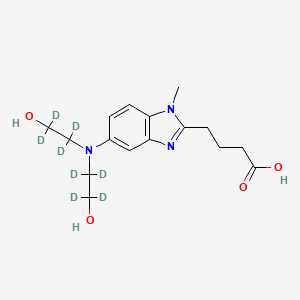
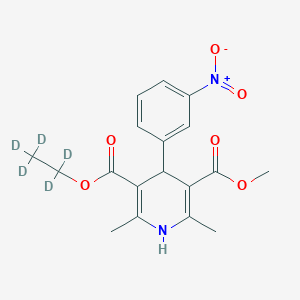
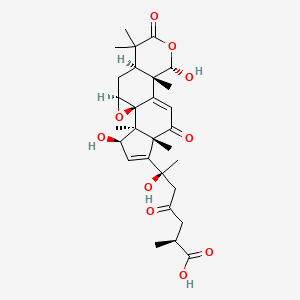
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
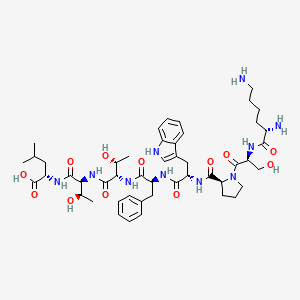
![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
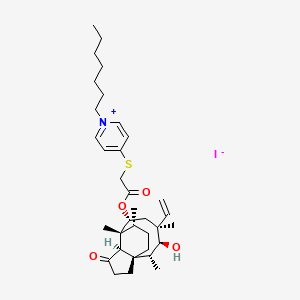


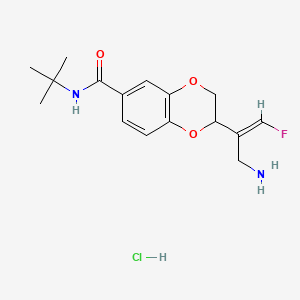
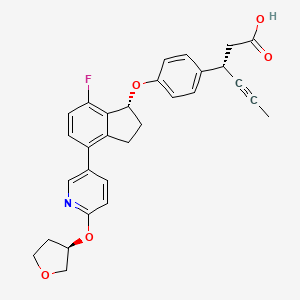
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
